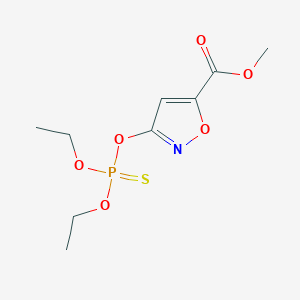
Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate is a complex organic compound with the molecular formula C9H14NO6PS and a molecular weight of 295.25 g/mol. This compound is part of the isoxazole family, which is known for its diverse applications in medicinal chemistry and agrochemicals.
Métodos De Preparación
The synthesis of Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate involves multiple steps. One common method includes the cyclization of intermediate compounds using hydroxylamine hydrochloride in methanolic conditions . The reaction typically requires refluxing for 2-3 hours to yield the desired isoxazole derivative. Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases or acids.
Common reagents and conditions used in these reactions include methanolic solutions, refluxing conditions, and the use of catalysts like Cu(I) or Ru(II) for cycloaddition reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include other isoxazole derivatives such as:
- 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
- 3-(3-hydroxy-phenyl)-isoxazole-5-carboxylic acid methyl ester
Compared to these compounds, Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate is unique due to its specific ester and phosphorothioate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
18853-27-5 |
|---|---|
Fórmula molecular |
C9H14NO6PS |
Peso molecular |
295.25 g/mol |
Nombre IUPAC |
methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14NO6PS/c1-4-13-17(18,14-5-2)16-8-6-7(15-10-8)9(11)12-3/h6H,4-5H2,1-3H3 |
Clave InChI |
CBNDYHJSOYIXMQ-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC |
SMILES canónico |
CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC |
Key on ui other cas no. |
18853-27-5 |
Sinónimos |
methyl 3-diethoxyphosphinothioyloxyoxazole-5-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















